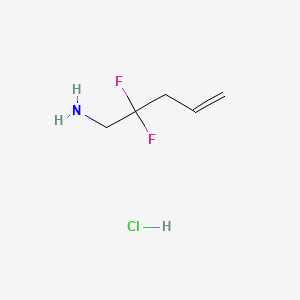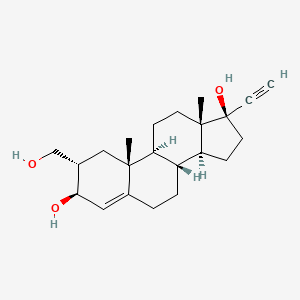
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,3-dioxaindan moiety, which is a bicyclic structure containing two oxygen atoms, and a fluorinated ethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
The synthesis of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride typically involves multiple steps:
Formation of the 1,3-Dioxaindan Moiety: This step involves the cyclization of appropriate precursors to form the 1,3-dioxaindan structure. Common reagents include diols and aldehydes under acidic conditions.
Introduction of the Fluoroethanamine Group: The fluorination of ethanamine can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step is crucial for incorporating the fluorine atom into the molecule.
Combination of the Two Moieties: The final step involves coupling the 1,3-dioxaindan structure with the fluoroethanamine group. This can be achieved through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.
Formation of the Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Analyse Des Réactions Chimiques
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the 1,3-dioxaindan moiety and the release of the fluoroethanamine group.
Applications De Recherche Scientifique
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The fluorinated ethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride can be compared with other similar compounds:
3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound lacks the fluorine atom and the ethanamine group, making it less versatile in certain applications.
5-(1,3-Dioxaindan-5-yl)pentanoic acid:
The unique combination of the 1,3-dioxaindan moiety and the fluorinated ethanamine group in this compound sets it apart from these similar compounds, offering distinct advantages in terms of reactivity and application potential.
Propriétés
Formule moléculaire |
C9H11ClFNO2 |
|---|---|
Poids moléculaire |
219.64 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7H,4-5,11H2;1H |
Clé InChI |
JFEMNRGGFSCGHF-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(CF)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
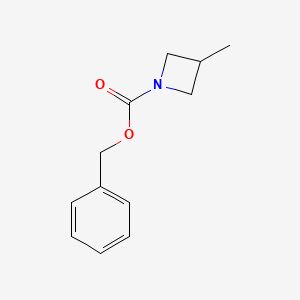
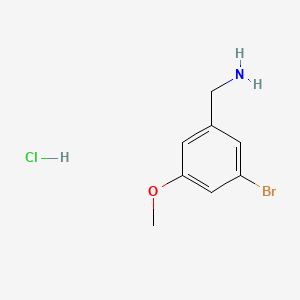
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
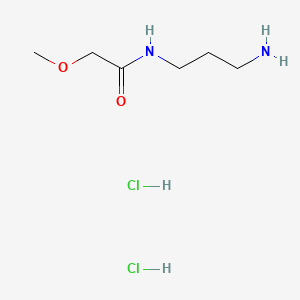


![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
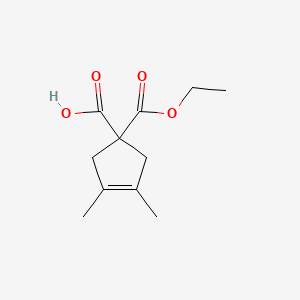
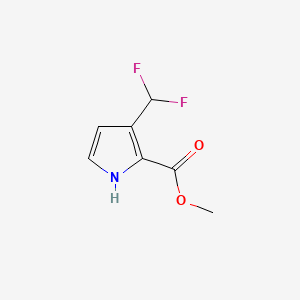
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
